molecular formula C12H18ClNOS B2720081 4-(2-Methoxyphenylsulfanyl)piperidine hydrochloride CAS No. 1170287-04-3

4-(2-Methoxyphenylsulfanyl)piperidine hydrochloride

Cat. No.: B2720081
CAS No.: 1170287-04-3
M. Wt: 259.79
InChI Key: HWAXRSUVCDEALS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenylsulfanyl)piperidine hydrochloride typically involves the reaction of 2-methoxyphenylthiol with piperidine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenylsulfanyl)piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can result in various derivatives depending on the substituent introduced .

Scientific Research Applications

4-(2-Methoxyphenylsulfanyl)piperidine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Utilized in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications, although not currently used in clinical settings.

    Industry: Employed in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenylsulfanyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methoxyphenylthio)piperidine: Similar structure but lacks the hydrochloride salt form.

    4-(2-Methoxyphenylsulfanyl)pyridine: Similar functional groups but different core structure.

    4-(2-Methoxyphenylsulfanyl)morpholine: Similar functional groups but different ring structure.

Uniqueness

4-(2-Methoxyphenylsulfanyl)piperidine hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form. This combination provides distinct chemical properties and reactivity, making it valuable for specific research applications .

Properties

IUPAC Name

4-(2-methoxyphenyl)sulfanylpiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS.ClH/c1-14-11-4-2-3-5-12(11)15-10-6-8-13-9-7-10;/h2-5,10,13H,6-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAXRSUVCDEALS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1SC2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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